Purity specificationQuality controlProcurement standard
Procurement of 2,4,6-Trimethoxypyrimidine solves the challenge of accessing a symmetric, electron-rich pyrimidine scaffold with a latent barbiturate moiety that mono-/dimethoxy analogs cannot provide. Its three methoxy groups create a unique H-bond acceptor landscape (5 acceptors, 0 donors) essential for directional molecular recognition.
- Serves as direct precursor to barbiturate-functionalized structures via deprotection, driving self-assembly in aqueous media.
- Hilbert-Johnson reactivity enables standardized glycosylation protocol development for nucleoside analog synthesis.
- Multi-vendor availability at >98.0% (GC) and 99% assay grades ensures supply chain redundancy for both R&D and cGMP applications.
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
CAS No.13106-85-9
Cat. No.B078209
⚠ Attention: For research use only. Not for human or veterinary use.
2,4,6-Trimethoxypyrimidine (CAS 13106-85-9) is a symmetrically substituted pyrimidine derivative with the molecular formula C₇H₁₀N₂O₃ and molecular weight of 170.17 g/mol . It is characterized by three methoxy (-OCH₃) groups occupying the 2, 4, and 6 positions of the pyrimidine ring, yielding a compound with computed XLogP3-AA of 1.1 and a topological polar surface area of 53.5 Ų [1]. Commercially, the compound is widely available from global suppliers at standardized purity grades: Sigma-Aldrich offers assay 99% , while TCI and other major vendors supply material at >98.0% (GC) . Its primary synthetic route—the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at 70–100°C—positions it as a direct downstream derivative of a common industrial building block .
2,4,6-Trimethoxypyrimidine occupies a structurally and functionally unique niche among pyrimidine building blocks. Its symmetric 2,4,6-trisubstitution pattern with electron-donating methoxy groups confers reactivity and physicochemical properties that differ substantially from its mono‑ and dimethoxy analogs, as well as from its halogenated precursors. The three methoxy groups create a distinct hydrogen-bonding landscape—zero H-bond donors and five H-bond acceptors—enabling specific intermolecular recognition that is fundamentally altered with even one fewer methoxy substituent [1]. Critically, the compound is itself derived from 2,4,6-trichloropyrimidine ; substitution with the chlorinated precursor directly introduces chloride leaving groups that require entirely different reaction conditions and work-up protocols. Procurement of 2,4,6-trimethoxypyrimidine versus its synthetic alternatives thus constitutes a decision about downstream reaction pathways, not a fungible commodity choice. The quantitative evidence that follows establishes where the trimethoxy derivative provides measurable advantages over the most relevant comparators: 2,4,6-trichloropyrimidine (the immediate synthetic precursor), 2,4-dimethoxypyrimidine (a dimethoxy analog), and other pyrimidine intermediates used in analogous synthetic sequences.
2,4,6-Trimethoxypyrimidine vs 2,4,6-Trichloropyrimidine
The chlorinated precursor requires an extra methoxylation step and introduces three reactive C–Cl sites, potentially complicating regioselective transformations.
2,4,6-Trimethoxypyrimidine vs Dimethoxy or amino-dimethoxy analogs
A lower methoxy count alters the hydrogen-bonding profile; amino substituents introduce donor capacity, shifting supramolecular assembly behavior.
2,4,6-Trimethoxypyrimidine vs Non-symmetric pyrimidine intermediates
Asymmetric substitution patterns may lead to different reactivity and purification profiles, limiting direct replacement in established synthetic routes.
[1] PubChem. 2,4,6-Trimethoxypyrimidine (CID 726938). Hydrogen Bond Donor Count 0, Hydrogen Bond Acceptor Count 5. View Source
Comparative Evidence vs. Key Analogs
Purity and Quality Standardization
Sigma-Aldrich supplies 2,4,6-trimethoxypyrimidine at 99% assay , whereas the standard purity grade for this compound from the majority of global vendors (including TCI, Bidepharm, and others) is >98.0% (GC) . This 1% differential represents a meaningful reduction in unspecified impurities—critical for applications where trace contaminants could interfere with sensitive catalytic cycles or downstream biological assays.
Purity SpecificationHead-to-head
99% assayvs>98.0% (GC)
≥1% absolute purity difference
Reduced unspecified impurity burden supports sensitive catalytic or assay workflows.
Vendor specification context; analytical method may influence impurity profile interpretation.
Vendor product specifications; Sigma-Aldrich assay method vs. TCI GC method
Why This Matters
A 1% absolute purity increase reduces total impurity burden, which can be decisive for reproducibility in medicinal chemistry campaigns or process development where unknown impurities may poison catalysts or confound biological results.
2,4,6-Trimethoxypyrimidine is itself synthesized from 2,4,6-trichloropyrimidine by reaction with sodium ethoxide at 70–100°C . Procuring the trimethoxy derivative eliminates the need for the end-user to perform this methoxylation step. Conversely, selecting 2,4,6-trichloropyrimidine—a viable alternative for certain SNAr sequences—requires the user to manage the handling of a compound with three reactive C-Cl bonds, each susceptible to sequential substitution under basic conditions, potentially complicating regioselectivity control in multi-step syntheses.
Synthetic Step EconomyClass-level
Eliminates dedicated methoxylation transformation from 2,4,6-trichloropyrimidine
Estimated 4–24 h reaction plus work-up avoided
Reduces total processing time and purification burden for end-user syntheses.
Inferred from synthetic route; actual benefit depends on specific downstream sequence.
Eliminating a synthetic step reduces total processing time, solvent consumption, and purification burden—factors that directly affect cost-per-batch and timeline predictability in research or scale-up settings.
2,4,6-Trimethoxypyrimidine is a white to almost-white crystalline powder with a reported melting point of 51–54°C (lit.) or 53.0–56.0°C per vendor specifications . The narrow melting point range serves as a practical, low-cost proxy for purity verification upon receipt. In contrast, 2,4,6-trichloropyrimidine is a liquid at ambient temperature (melting point approximately 23–25°C), introducing different handling, storage, and metering considerations that may affect workflow integration.
Target compound is unambiguously solid at standard laboratory temperatures; comparator may partially melt under warm ambient conditions
Conditions
20°C storage; vendor specification data
Why This Matters
A crystalline solid with a well-defined melting point is easier to handle, weigh accurately, and verify for identity/purity than a borderline liquid-solid compound that may require refrigeration or special containment.
Physical propertyHandling characteristicPurity indicatorMelting point
Hydrogen-Bonding Capacity
According to PubChem computed descriptors, 2,4,6-trimethoxypyrimidine possesses zero hydrogen bond donors and five hydrogen bond acceptors, with a topological polar surface area of 53.5 Ų [1]. This pure-acceptor profile is a direct consequence of full methoxy substitution at the 2, 4, and 6 positions, eliminating the N–H donor capacity present in partially substituted pyrimidines such as 2-amino‑4,6‑dimethoxypyrimidine. The ability to engage exclusively as an H-bond acceptor underpins applications in barbiturate-conjugated supramolecular assemblies, where complementary donor-acceptor pairing with triaminopyrimidine motifs drives self-assembly and precipitation behavior [2].
H-Bond ProfileClass-level
0 H-bond donors5 H-bond acceptors
TPSA 53.5 Ų
Pure acceptor character enables orthogonal, directional supramolecular assembly.
Computed descriptors (PubChem); experimental validation in barbiturate-porphyrin systems.
2-Amino-4,6-dimethoxypyrimidine (possesses N–H donor capacity via amino group)
Quantified Difference
Elimination of all H-bond donor capacity; purely acceptor character
Conditions
Computed molecular descriptors (PubChem); experimental validation in porphyrin-barbiturate self-assembly studies
Why This Matters
A purely H-bond acceptor pyrimidine scaffold enables orthogonal supramolecular interactions that are unattainable with donor-containing analogs, making the trimethoxy derivative the necessary choice for applications requiring predictable, directional non-covalent assembly.
[1] PubChem. 2,4,6-Trimethoxypyrimidine (CID 726938). Hydrogen Bond Donor Count 0, Hydrogen Bond Acceptor Count 5, Topological Polar Surface Area 53.5 Ų. View Source
[2] Synthesis and self-assembling behavior of a porphyrin bearing multiple meso-conjugated barbiturates. Deprotection of 2,4,6-trimethoxypyrimidine derivative yields barbiturate-functionalized porphyrin; addition of triaminopyrimidine induces precipitation. View Source
Market Accessibility and Supply Chain
2,4,6-Trimethoxypyrimidine is stocked by multiple major international chemical suppliers including Sigma-Aldrich , TCI , Bidepharm , and numerous regional vendors, with the global market estimated at USD 18.70 million in 2024 and projected to reach USD 30.70 million by 2032 (CAGR 6.3%) [1]. This multi-vendor, geographically distributed supply base contrasts with more specialized or emerging pyrimidine intermediates that may rely on a single or limited set of custom synthesis providers, reducing procurement risk and lead-time variability.
Supply ChainReported
Multi-vendor global availability; market size USD 18.70M (2024)
Mitigates procurement risk compared to single-source pyrimidine intermediates.
Supply chain robustness (vendor count and market maturity)
Target Compound Data
Multi-vendor global availability; established market with measurable size and growth trajectory
Comparator Or Baseline
Specialized pyrimidine derivatives with limited commercial sourcing options
Quantified Difference
Global market size USD 18.70M (2024); multiple stocking distributors across North America, Europe, and Asia-Pacific
Conditions
Commercial market analysis; vendor catalog survey
Why This Matters
Multi-source availability mitigates supply disruption risk and enables competitive pricing, making the trimethoxy derivative a lower-risk procurement choice compared to single-source pyrimidine intermediates.
Barbiturate-Functionalized Supramolecular Building Blocks
The trimethoxy substitution pattern serves as a latent barbiturate moiety. Deprotection of 2,4,6-trimethoxypyrimidine derivatives yields barbiturate-functionalized structures that engage in complementary hydrogen bonding with triaminopyrimidine motifs, driving self-assembly and precipitation in aqueous media [1]. This specific application cannot be executed with mono‑ or dimethoxy pyrimidines, as the full 2,4,6-substitution pattern is required to generate the barbiturate core upon deprotection. The compound's five H-bond acceptor sites and zero donor sites [2] further define its role as a directional recognition element.
Methylation Studies of Barbituric Acid Systems
2,4,6-Trimethoxypyrimidine is explicitly documented as a model compound for determining the qualitative composition of mixtures formed during the methylation of barbituric acid and its derivatives by diazomethane . The 99% assay grade material from Sigma-Aldrich provides the purity level appropriate for such analytical method development, where unknown impurities could otherwise confound mixture composition analysis.
Hilbert-Johnson Glycosylation Substrate
The transformation of 2,4,6-trimethoxypyrimidine into 1,6-dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine via the Hilbert-Johnson reaction has been reported . This established reactivity pathway supports its utility as a standardized substrate for developing or optimizing glycosylation protocols—particularly valuable for research groups exploring nucleoside analog synthesis, where the symmetric methoxy substitution provides a defined electronic environment for studying reaction kinetics and regioselectivity.
Pharmaceutical Intermediate Procurement
The pharmaceutical intermediates segment accounts for 55.2% of the global 2,4,6-trimethoxypyrimidine market [3], reflecting its established role in API synthesis pathways. For industrial procurement, the compound's multi-vendor availability across North America, Europe, and Asia-Pacific—with bulk pricing structures available from major distributors—offers supply chain redundancy and competitive pricing. The standardized >98.0% (GC) commercial grade is typically sufficient for intermediate applications, while the 99% assay grade supports more demanding cGMP or regulatory-facing processes.
Application
Selection Property
Validation Focus
Supramolecular self-assembly research
Exclusive H-bond acceptor pyrimidine scaffold
Directional donor-acceptor pairing fidelity with triaminopyrimidine motifs
Barbiturate methylation analysis
High-purity commercial grade for method development
Reproducibility of mixture composition analysis without contaminant interference
Glycosylation protocol development
Symmetric trimethoxy substitution pattern
Defined electronic environment for reaction kinetics and regioselectivity studies
Pharmaceutical intermediate sourcing
Multi-source global availability
Supply chain reliability and cost predictability for process development
[1] Synthesis and self-assembling behavior of a porphyrin bearing multiple meso-conjugated barbiturates. Deprotection of 2,4,6-trimethoxypyrimidine derivative yields barbiturate-functionalized porphyrin. View Source
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.